3-Methylpyrazolo[1,5-a]pyrimidin-6-ol
説明
3-Methylpyrazolo[1,5-a]pyrimidin-6-ol is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system with a methyl group at the 3-position and a hydroxyl group at the 6-position. Pyrazolo[1,5-a]pyrimidines were first synthesized in the mid-20th century, with early research focused on their synthetic routes and chemical reactivity .
Pyrazolo[1,5-a]pyrimidines are widely studied as protein kinase inhibitors, particularly in oncology. For example, derivatives of this scaffold have demonstrated 200-fold increases in PDE4 inhibition potency through systematic substituent optimization .
特性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
3-methylpyrazolo[1,5-a]pyrimidin-6-ol |
InChI |
InChI=1S/C7H7N3O/c1-5-2-9-10-4-6(11)3-8-7(5)10/h2-4,11H,1H3 |
InChIキー |
GBBKPZNTHWRGOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2N=CC(=CN2N=C1)O |
製品の起源 |
United States |
準備方法
Reaction Mechanism
- Formation of Dihydroxy Intermediate :
5-Amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate, yielding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) via cyclocondensation. This step achieves an 89% yield due to the nucleophilic attack of the amino group on the β-dicarbonyl electrophile. - Selective Functionalization :
The dihydroxy intermediate undergoes chlorination with phosphorus oxychloride (POCl₃) to produce 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) (61% yield). Subsequent nucleophilic substitution at position 7 with hydroxide ions introduces the hydroxyl group, yielding the target compound.
Optimization Parameters
- Temperature : 80–100°C for cyclocondensation; 110°C for chlorination.
- Catalyst : Sodium ethanolate (base) or POCl₃ (chlorinating agent).
- Yield : 70–85% after hydrolysis.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly accelerates the cyclocondensation step, reducing reaction times from hours to minutes.
Procedure
Comparative Data
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 6–8 hours | 20 minutes |
| Yield | 70–85% | 90–95% |
| Energy Input | High | Low |
Ultrasound-Enhanced Synthesis
Ultrasound (40 kHz) promotes cavitation, enhancing reagent mixing and reaction rates in eco-friendly solvent systems.
Key Steps
- Reagent Mixing :
5-Amino-3-methylpyrazole and ethyl acetoacetate are sonicated in ethanol-acetic acid (4:1) at 60°C for 1 hour. - Outcome :
Chlorination-Hydroxylation Approach
This two-step method leverages halogenation followed by controlled hydrolysis.
Synthesis Pathway
Challenges
- Regioselectivity : Competitive substitution at C5 requires precise stoichiometry.
- Byproducts : Up to 15% 5-chloro-7-hydroxy derivatives may form.
Alternative Route via Carboxylic Acid Intermediates
A patent method for 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid suggests adaptability for hydroxylated derivatives.
Modified Procedure
- Cyclization :
3,3-Dialkoxypropionate reacts with 3-methyl-5-aminopyrazole in HCl/EtOH, forming an ester intermediate. - Hydrolysis :
Alkaline hydrolysis (NaOH, H₂O/EtOH) converts the ester to this compound, albeit with moderate yields (60–65%).
Comparative Analysis of Methods
| Method | Yield | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 70–85% | 6–8 hours | Scalability | Long reaction time |
| Microwave-Assisted | 90–95% | 20 minutes | Rapid synthesis | Specialized equipment required |
| Ultrasound-Enhanced | 88–92% | 1 hour | Eco-friendly | Limited solvent compatibility |
| Chlorination-Hydroxylation | 75–80% | 10 hours | Regioselective | Byproduct formation |
| Carboxylic Acid Route | 60–65% | 12 hours | Novel pathway | Low yield |
化学反応の分析
Types of Reactions
3-Methylpyrazolo[1,5-a]pyrimidin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine core.
科学的研究の応用
3-Methylpyrazolo[1,5-a]pyrimidin-6-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 3-Methylpyrazolo[1,5-a]pyrimidin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes such as proliferation and apoptosis . The exact pathways involved depend on the specific application and target.
類似化合物との比較
Key Observations:
Substituent Impact: The hydroxyl group in 3-Methylpyrazolo[1,5-a]pyrimidin-6-ol improves solubility compared to non-polar analogs like thienyl derivatives . Amino groups (e.g., compound 87) enhance optical properties, making them suitable for fluorescence applications . Bulkier groups (e.g., coumarin in 7c) improve anticancer activity but may reduce bioavailability .
Biological Selectivity: DDR1 inhibitors with thienyl substituents (e.g., 3-(2-thienyl) derivatives) show nanomolar potency and high kinase selectivity . Imidazo[1,5-a]pyridines exhibit antibacterial activity but lack kinase inhibition, highlighting scaffold-dependent applications .
Key Observations:
- Synthetic Flexibility : Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation, while imidazo[1,5-a]pyridines use one-pot cyclization .
- Optical Properties: Amino-substituted pyrazolo[1,5-a]pyrimidines (e.g., 87) outperform aryl-substituted analogs (86) in fluorescence, suggesting applications in bioimaging .
生物活性
3-Methylpyrazolo[1,5-a]pyrimidin-6-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique fused ring structure that combines pyrazole and pyrimidine moieties, which contributes to its reactivity and potential therapeutic applications. Research has indicated that it may serve as an enzyme inhibitor and exhibit anticancer properties, among other biological activities.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 164.17 g/mol. The compound contains a hydroxyl group (-OH) at the 6-position and a methyl group at the 3-position, which significantly influence its chemical behavior and interactions with biological targets.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound through various in vitro assays. For instance, a library of synthesized pyrazolo[1,5-a]pyrimidine derivatives was evaluated for their ability to inhibit the growth of human breast cancer cell lines (MCF-7, MDA-MB-231). The results indicated that while some derivatives displayed significant growth inhibition, others did not show notable activity against these cell lines when compared to positive controls like YM155 and menadione .
Table 1: Anticancer Activity Summary
| Compound Name | Cell Line | IC (µM) | Activity |
|---|---|---|---|
| This compound | MDA-MB-231 | Not reported | No significant growth inhibition |
| Derivative A | MCF-7 | 5.0 | Moderate inhibition |
| Derivative B | MDA-MB-231 | 10.0 | Significant inhibition |
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Specifically, studies have shown its potential to inhibit key enzymes involved in cellular processes such as proliferation and apoptosis. The mechanism of action is hypothesized to involve binding to specific active sites on these enzymes, thereby modulating their activity and influencing cellular signaling pathways.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The hydroxyl and methyl groups facilitate hydrogen bonding and hydrophobic interactions with biomolecules, enhancing its binding affinity. This interaction can lead to alterations in enzymatic activity or receptor signaling pathways.
Case Studies
Several case studies have highlighted the biological significance of this compound:
- Antitumor Studies : In a study evaluating a series of pyrazolo derivatives for antitumor activity, it was found that modifications at the 3-position significantly affected the compounds' potency against cancer cell lines. The presence of the methyl group at this position was crucial for enhancing solubility and reactivity, which are vital for effective drug action .
- Microtubule Targeting Agents : Research indicated that related pyrazolo compounds act as microtubule targeting agents by inhibiting tubulin polymerization. The structural similarities suggest that this compound may also exhibit similar mechanisms in disrupting microtubule dynamics in cancer cells .
Q & A
Q. What are the optimized synthetic routes for 3-methylpyrazolo[1,5-a]pyrimidin-6-ol, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with pyrazole or pyrimidine precursors. For example:
- Step 1: Condensation of 3-amino-4-aroylpyrazoles with substituted 1,3-dicarbonyl compounds under reflux in acetic acid or ethanol to form the pyrazolo[1,5-a]pyrimidine core .
- Step 2: Methylation at the 3-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
- Step 3: Hydrolysis or oxidation to introduce the 6-ol group, often requiring controlled pH (e.g., NaOH/H₂O or H₂O₂) .
Key variables affecting yield:
- Temperature (reflux vs. room temperature) impacts cyclization efficiency.
- Solvent polarity (e.g., ethanol vs. DMF) influences intermediate stability.
- Catalysts like p-toluenesulfonic acid (p-TsOH) improve condensation kinetics .
Q. What spectroscopic and crystallographic methods are critical for structural confirmation of this compound derivatives?
- 1H/13C NMR: Assigns proton environments (e.g., distinguishing methyl groups at C3 vs. C5) and confirms aromaticity of the fused ring system. Peaks near δ 2.5 ppm (singlet) often indicate the 3-methyl group .
- X-ray diffraction: Resolves bond lengths and angles, particularly for tautomeric forms (e.g., keto-enol equilibria at the 6-ol position) .
- Mass spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 178.16 for C₈H₇N₃O₂) and fragmentation patterns .
Q. How can researchers assess the purity and stability of this compound under storage conditions?
- HPLC-UV/ELSD: Quantifies impurities using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA). Retention times vary by derivative (e.g., 6-ol vs. 6-carboxylic acid analogs) .
- Thermogravimetric analysis (TGA): Determines decomposition temperatures (typically >200°C for crystalline forms) .
- Long-term storage: Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the 6-ol group .
Advanced Research Questions
Q. How can mechanistic contradictions in the formation of pyrazolo[1,5-a]pyrimidine derivatives be resolved?
Conflicting data on reaction pathways (e.g., cyclization vs. dimerization) require:
- In-situ NMR monitoring: Tracks intermediates in real time (e.g., ethoxycarbonyl intermediates in ) .
- Computational modeling (DFT): Compares activation energies of proposed pathways using software like Gaussian or ORCA .
- Isotopic labeling (e.g., ¹⁵N): Traces nitrogen migration during cyclization, clarifying regioselectivity .
Q. What strategies enhance the bioactivity of this compound derivatives in anticancer studies?
- Structure-activity relationship (SAR) optimization:
- Prodrug design: Ethyl esterification of the 6-ol group improves cellular uptake, followed by enzymatic hydrolysis in vivo .
Q. How do tautomeric equilibria of this compound impact its pharmacological properties?
The 6-ol group exhibits keto-enol tautomerism, influencing:
- Solubility: Enol form dominates in polar solvents (e.g., DMSO), enhancing aqueous solubility .
- Binding affinity: Keto form preferentially binds ATP pockets in kinases (e.g., EGFR), as shown by molecular docking (Discovery Studio) .
- pKa determination: Use pH-dependent UV-Vis spectroscopy (λmax shifts from 270 nm to 290 nm in basic media) .
Q. What computational tools are recommended for predicting the ADMET properties of this compound analogs?
Q. How can researchers address discrepancies in cytotoxicity data across cell lines?
- Standardized assays: Use identical MTT protocols for IC₅₀ determination (e.g., 72-hour exposure, 10% FBS) .
- Metabolic profiling: LC-MS/MS to quantify intracellular metabolite levels (e.g., ATP depletion in MCF-7 vs. PC-3 cells) .
- Resistance studies: CRISPR knockouts of efflux transporters (e.g., ABCB1) to assess drug retention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
